Sodium 3-methylquinoxaline-2-carboxylate

Descripción general

Descripción

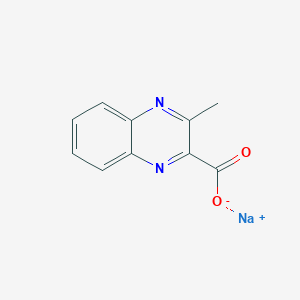

Sodium 3-methylquinoxaline-2-carboxylate is a chemical compound with the CAS Number: 1134616-77-5 .

Molecular Structure Analysis

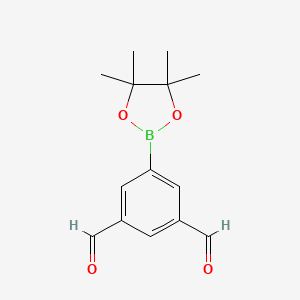

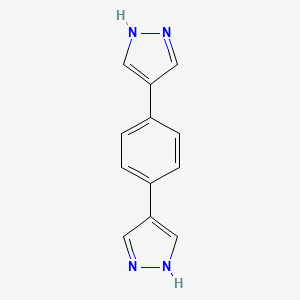

The molecular weight of this compound is 210.17 . Its IUPAC name is sodium 3-methyl-2-quinoxalinecarboxylate . The InChI code is 1S/C10H8N2O2.Na/c1-6-9 (10 (13)14)12-8-5-3-2-4-7 (8)11-6;/h2-5H,1H3, (H,13,14);/q;+1/p-1 .Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 210.17 . The linear formula is C10H7N2NaO2 .Aplicaciones Científicas De Investigación

1. Synthesis and Cytotoxicity Evaluation

Sodium 3-methylquinoxaline-2-carboxylate has been synthesized for evaluating its cytotoxicity. The research showed that this compound, synthesized through Beirut reaction, reduction reaction, and decarboxylation, did not exhibit antibacterial activity but displayed weak cell growth inhibitions on various cell lines. Higher doses induced significant DNA damage and altered the cell cycle in Chang liver cells, indicating some level of cytotoxicity (Zhang Ke-y, 2014).

2. Residue Determination in Pork

A method was developed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for quantitative determination of 3-methylquinoxaline-2-carboxylic acid residues in pork. This study is significant for ensuring food safety and monitoring drug residues in animal-derived foods (Min Wei et al., 2019).

3. Solid-Phase Synthesis of Quinoxalines

The compound has been used in the solid-phase synthesis of quinoxalines, offering a convenient method for creating various quinoxaline derivatives. This approach has potential applications in drug discovery and organic synthesis (O. Attanasi et al., 2001).

4. Applications in Organic Chemistry Reactions

This compound has been studied in various organic chemistry reactions, including reactions with nucleophilic reagents. This research provides insights into the reactivity and potential applications of this compound in synthetic chemistry (M. Badr et al., 1983).

5. Metal-Free Synthesis of Quinoxaline Derivatives

Research has demonstrated a metal-free synthesis method for quinoxaline derivatives using this compound. This method emphasizes an eco-friendly approach to synthesizing bioactive compounds, crucial for sustainable chemistry practices (Long-Yong Xie et al., 2019).

6. Anti-Inflammatory Activity

Some derivatives of 2-Chloro-3-methylquinoxaline, synthesized from 3-methylquinoxalin-2-thiosodium, exhibited significant anti-inflammatory activity in in vivo models. This research contributes to the development of new anti-inflammatory agents (Singh et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

Sodium 3-methylquinoxaline-2-carboxylate is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds . Quinoxaline derivatives have been found to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . .

Mode of Action

Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoxaline derivatives are known to affect various biochemical pathways due to their diverse therapeutic uses . The downstream effects of these pathways are subjects of ongoing research.

Pharmacokinetics

The compound’s molecular weight is 21017 , which may influence its bioavailability.

Result of Action

Quinoxaline derivatives are known to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .

Action Environment

It’s known that the compound is a solid at room temperature , which may influence its stability and efficacy under different environmental conditions.

Propiedades

IUPAC Name |

sodium;3-methylquinoxaline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.Na/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6;/h2-5H,1H3,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTKKQJBTCKSPH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene](/img/structure/B3069011.png)

![9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B3069021.png)

![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)

![(2E)-3-(3-methoxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B3069078.png)